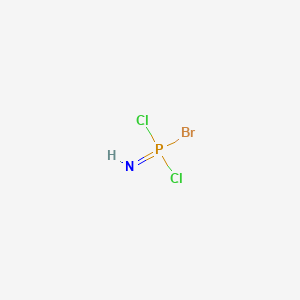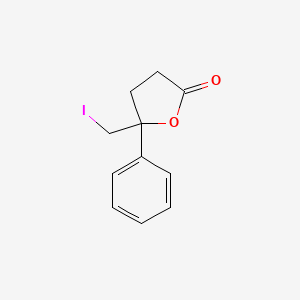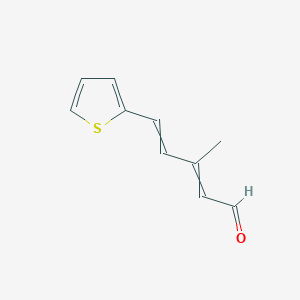
1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid is an organic compound characterized by the presence of a chlorophenyl group, a hydroxyethane moiety, and two sulfonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid typically involves the reaction of 4-chlorobenzaldehyde with ethane-1,2-disulfonic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(4-Chlorophenyl)-1-ketoethane-1,2-disulfonic acid.
Reduction: Formation of 1-phenyl-1-hydroxyethane-1,2-disulfonic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-1-hydroxyethane-1,2-disulfonic acid
- 1-(4-Methylphenyl)-1-hydroxyethane-1,2-disulfonic acid
- 1-(4-Nitrophenyl)-1-hydroxyethane-1,2-disulfonic acid
Uniqueness
1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
145949-91-3 |
|---|---|
Molecular Formula |
C8H9ClO7S2 |
Molecular Weight |
316.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid |
InChI |
InChI=1S/C8H9ClO7S2/c9-7-3-1-6(2-4-7)8(10,18(14,15)16)5-17(11,12)13/h1-4,10H,5H2,(H,11,12,13)(H,14,15,16) |
InChI Key |
PNPHTZJKZMREQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CS(=O)(=O)O)(O)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline](/img/structure/B12549240.png)

![1,1'-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B12549251.png)
![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)
![N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine](/img/structure/B12549268.png)



![Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B12549283.png)


